N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrimidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the reaction of 4-ethoxybenzaldehyde with an appropriate reagent such as ethylmagnesium bromide.
Synthesis of the Fluorophenyl Intermediate: The fluorophenyl group is introduced by reacting 3-fluorobenzaldehyde with a suitable nucleophile.
Construction of the Pyrimidinyl Ring: The pyrimidinyl ring is formed through a cyclization reaction involving ethyl acetoacetate and urea in the presence of a base.
Coupling Reactions: The final step involves coupling the ethoxyphenyl, fluorophenyl, and pyrimidinyl intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
- N-(4-ethoxyphenyl)-2-[4-methyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
- N-(4-ethoxyphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and fluorophenyl groups contribute to its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22FN3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H22FN3O3/c1-3-17-13-21(28)26(22(25-17)15-6-5-7-16(23)12-15)14-20(27)24-18-8-10-19(11-9-18)29-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
InChI Key |
JDRDHQQKKRRRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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